4-(4-methoxyphenyl)-5,6-dihydro-4H-[1,3]dioxolo[4,5-h]pyrrolo[1,2-a][1,4]benzodiazepine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-methoxyphenyl)-5,6-dihydro-4H-[1,3]dioxolo[4,5-h]pyrrolo[1,2-a][1,4]benzodiazepine is a complex heterocyclic compound that has garnered significant interest in the fields of organic and medicinal chemistry. This compound is part of the pyrrolo[1,2-a][1,4]benzodiazepine family, known for their diverse biological activities, including antidepressant, anxiolytic, antiviral, and cytotoxic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-methoxyphenyl)-5,6-dihydro-4H-[1,3]dioxolo[4,5-h]pyrrolo[1,2-a][1,4]benzodiazepine typically involves the construction of the diazepine ring via functionalization of pyrrole derivatives. One approach includes a Rh(III)-catalyzed C–H functionalization/cascade annulation of diazepinone to the pyrrole ring . Another method involves a Pd-catalyzed two-component C–H difluoroalkylation/cyclization cascade reaction . The Bischler–Napieralski reaction conditions can also be employed to form the diazepine core from the corresponding amides .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the aforementioned synthetic routes with optimizations for yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-(4-methoxyphenyl)-5,6-dihydro-4H-[1,3]dioxolo[4,5-h]pyrrolo[1,2-a][1,4]benzodiazepine can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Halogenation, nitration, and sulfonation reactions can be performed using appropriate reagents under controlled conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
4-(4-methoxyphenyl)-5,6-dihydro-4H-[1,3]dioxolo[4,5-h]pyrrolo[1,2-a][1,4]benzodiazepine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antiviral and cytotoxic effects.
Medicine: Investigated for its potential use as an antidepressant and anxiolytic agent.
Mechanism of Action
The mechanism of action of 4-(4-methoxyphenyl)-5,6-dihydro-4H-[1,3]dioxolo[4,5-h]pyrrolo[1,2-a][1,4]benzodiazepine involves its interaction with specific molecular targets and pathways. It is known to bind to certain receptors in the brain, modulating neurotransmitter activity and exerting its effects as an antidepressant and anxiolytic . The exact molecular targets and pathways are still under investigation.
Comparison with Similar Compounds
Similar Compounds
Pyrrolo[1,2-a][1,4]diazepines: These compounds share a similar core structure and exhibit comparable biological activities.
Benzodiazepines: Known for their anxiolytic and sedative properties, benzodiazepines have a different core structure but similar pharmacological effects.
Uniqueness
4-(4-methoxyphenyl)-5,6-dihydro-4H-[1,3]dioxolo[4,5-h]pyrrolo[1,2-a][1,4]benzodiazepine is unique due to its specific substitution pattern and the presence of the dioxolo ring, which may contribute to its distinct biological activities and potential therapeutic applications.
Properties
Molecular Formula |
C20H18N2O3 |
---|---|
Molecular Weight |
334.4 g/mol |
IUPAC Name |
7-(4-methoxyphenyl)-13,15-dioxa-2,8-diazatetracyclo[8.7.0.02,6.012,16]heptadeca-1(17),3,5,10,12(16)-pentaene |
InChI |
InChI=1S/C20H18N2O3/c1-23-15-6-4-13(5-7-15)20-16-3-2-8-22(16)17-10-19-18(24-12-25-19)9-14(17)11-21-20/h2-10,20-21H,11-12H2,1H3 |
InChI Key |
APCVINUTCNMXFR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2C3=CC=CN3C4=CC5=C(C=C4CN2)OCO5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.